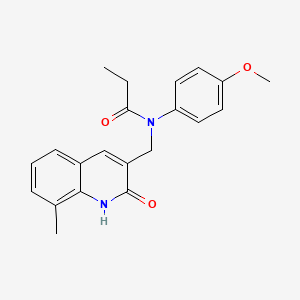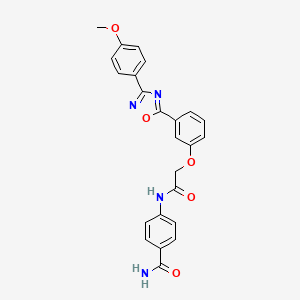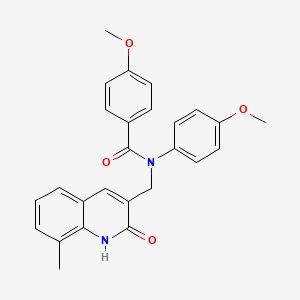![molecular formula C24H26N4O3 B7716987 N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7716987.png)
N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide” is a complex organic compound. It contains a pyrazolo[3,4-b]quinoline core, which is a bicyclic system with a pyrazole ring fused to a quinoline . The compound also has an isobutyl group attached to the nitrogen of the pyrazole ring, a methyl group on the 6-position of the pyrazoloquinoline core, and a 3,4-dimethoxybenzamide group attached to the 3-position of the pyrazoloquinoline core .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The pyrazoloquinoline core is a bicyclic system, which would contribute to the rigidity of the molecule. The isobutyl, methyl, and dimethoxybenzamide groups would add further complexity to the structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of multiple aromatic rings would likely make it relatively non-polar and insoluble in water. The amide group could form hydrogen bonds, which might influence its solubility in certain solvents .作用機序
GSK-3β is a serine/threonine kinase that regulates various cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of GSK-3β has been implicated in various diseases, including cancer and neurodegenerative diseases. N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide binds to the ATP-binding site of GSK-3β and inhibits its activity, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects:
Inhibition of GSK-3β by this compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In Alzheimer's disease models, this compound has been shown to reduce amyloid beta accumulation and improve cognitive function. In Parkinson's disease models, this compound has been shown to protect dopaminergic neurons from degeneration.
実験室実験の利点と制限
N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide has several advantages for lab experiments, including its high potency and specificity for GSK-3β. However, the compound has limited solubility in aqueous solutions, which can make it challenging to work with in some experiments. Additionally, this compound has not yet been tested extensively in clinical trials, so its safety and efficacy in humans are not yet fully understood.
将来の方向性
There are several potential future directions for the study of N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide. One area of research is the development of new analogs of this compound with improved properties, such as increased solubility or selectivity for GSK-3β. Another area of research is the investigation of this compound in combination with other drugs or therapies for the treatment of various diseases. Additionally, further studies are needed to fully understand the safety and efficacy of this compound in humans.
合成法
The synthesis of N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide involves multiple steps, including the condensation of 3,4-dimethoxybenzaldehyde with isobutylamine to form an intermediate product. The intermediate is then reacted with 6-methyl-1H-pyrazolo[3,4-b]quinoline to form the final product. The synthesis of this compound has been optimized to improve yield and purity, and the compound can now be produced on a large scale.
科学的研究の応用
N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to inhibit the activity of the enzyme glycogen synthase kinase 3β (GSK-3β), which plays a role in the pathogenesis of these diseases.
Safety and Hazards
特性
IUPAC Name |
3,4-dimethoxy-N-[6-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-14(2)13-28-23-18(11-17-10-15(3)6-8-19(17)25-23)22(27-28)26-24(29)16-7-9-20(30-4)21(12-16)31-5/h6-12,14H,13H2,1-5H3,(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHQBRSIMAFEKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=C(N=C2C=C1)N(N=C3NC(=O)C4=CC(=C(C=C4)OC)OC)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

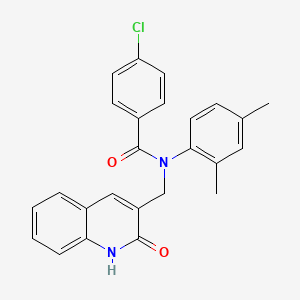
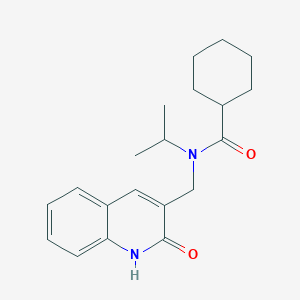

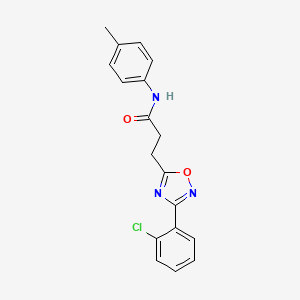
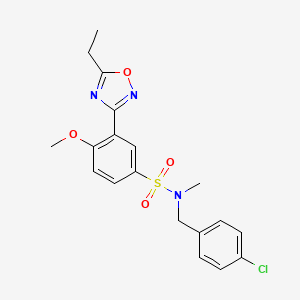


![4-[3-[4-(Ethylsulfamoyl)phenyl]propanoylamino]benzamide](/img/structure/B7716973.png)
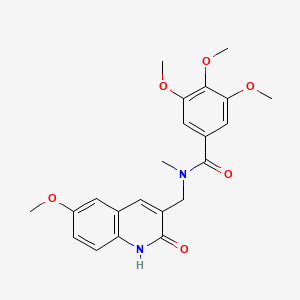

![N-cyclohexyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B7716994.png)
